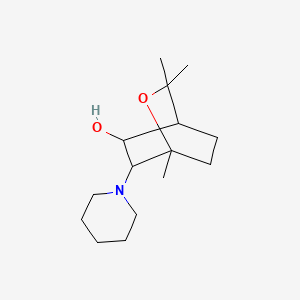
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol is a complex organic compound that belongs to the class of bicyclic compounds. It features a unique structure with a piperidine ring and an oxabicyclo octane framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol typically involves multiple steps, including the formation of the bicyclic framework and the introduction of the piperidine ring. Common synthetic routes may include:
Cyclization Reactions: Formation of the bicyclic structure through cyclization reactions.
Substitution Reactions: Introduction of the piperidine ring via substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalytic Processes: Use of catalysts to enhance reaction rates.
Purification Techniques: Techniques such as crystallization and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Reduction of functional groups.
Substitution: Replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol has various scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory effects.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors to modulate cellular responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octane: Lacks the hydroxyl group.
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-one: Contains a ketone group instead of a hydroxyl group.
Uniqueness
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol is unique due to its specific combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties.
Actividad Biológica
1,3,3-Trimethyl-6-(1-piperidinyl)-2-oxabicyclo(2.2.2)octan-5-ol, also known as a derivative of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol, has garnered attention for its potential biological activities. This compound's structure allows it to interact with various biological systems, leading to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is C12H20N1O3, with a molecular weight of 212.2854 g/mol. Its structure features a bicyclic system with a piperidine moiety, which is essential for its biological activity.
1. Antiarrhythmic Activity
Research indicates that derivatives of this compound exhibit notable antiarrhythmic properties. In a study involving mice, certain amino ethers derived from the compound demonstrated significant antiarrhythmic effects comparable to established agents like acetylsalicylic acid .
| Compound | Activity Type | Comparison Agent |
|---|---|---|
| Amino ethers of this compound | Antiarrhythmic | Acetylsalicylic acid |
2. Local Anesthetic Activity
The same derivatives were also tested for local anesthetic activity. The results showed that these compounds could effectively block nerve conduction in animal models, suggesting their potential use in pain management therapies .
3. Platelet Antiaggregating Activity
In vitro studies have revealed that certain derivatives possess platelet antiaggregating activity, which is crucial for preventing thrombosis and related cardiovascular events. This effect was found to be comparable to that of acetylsalicylic acid, indicating a promising avenue for therapeutic development in cardiovascular diseases .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Antiarrhythmic Effects : A comprehensive examination of various amino ethers derived from this bicyclic structure revealed significant antiarrhythmic effects in murine models. The study concluded that modifications in the piperidine moiety could enhance these properties .
- Local Anesthetic Properties : Another investigation focused on the local anesthetic potential of 1,3,3-trimethyl derivatives. Results indicated that these compounds could effectively inhibit pain responses in animal models, suggesting their utility in clinical settings .
Propiedades
Número CAS |
76735-20-1 |
|---|---|
Fórmula molecular |
C15H27NO2 |
Peso molecular |
253.38 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-6-piperidin-1-yl-2-oxabicyclo[2.2.2]octan-5-ol |
InChI |
InChI=1S/C15H27NO2/c1-14(2)11-7-8-15(3,18-14)13(12(11)17)16-9-5-4-6-10-16/h11-13,17H,4-10H2,1-3H3 |
Clave InChI |
DYMQRJBTOVFIOV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC(O1)(C(C2O)N3CCCCC3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















